molecular formula C13H16O3 B15332870 Benzyl 4-methyl-3-oxopentanoate CAS No. 94250-56-3

Benzyl 4-methyl-3-oxopentanoate

Cat. No.: B15332870
CAS No.: 94250-56-3
M. Wt: 220.26 g/mol
InChI Key: WFJAQDNQCDHVBK-UHFFFAOYSA-N
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Description

Benzyl 4-methyl-3-oxopentanoate is an ester derivative of 4-methyl-3-oxopentanoic acid, featuring a benzyl group as the ester substituent. Its molecular structure combines a ketone moiety at the 3-position and a branched methyl group at the 4-position of the pentanoate backbone. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and functionalized ketones.

Properties

CAS No.

94250-56-3

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

benzyl 4-methyl-3-oxopentanoate

InChI

InChI=1S/C13H16O3/c1-10(2)12(14)8-13(15)16-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

WFJAQDNQCDHVBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 4-methyl-3-oxopentanoate can be synthesized through the esterification of 4-methyl-3-oxopentanoic acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-methyl-3-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 4-methyl-3-oxopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 4-methyl-3-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 4-methyl-3-oxopentanoic acid, which can then participate in various biochemical pathways. The benzyl group may also play a role in enhancing the compound’s lipophilicity and facilitating its transport across cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzyl 4-methyl-3-oxopentanoate belongs to a class of β-keto esters with structural variations in their ester groups and substitution patterns. Below is a detailed comparison with analogous compounds, supported by experimental data and applications.

Table 1: Structural and Functional Comparison of 4-Methyl-3-oxopentanoate Derivatives

Compound Name Ester Group Key Reactivity/Applications References
This compound Benzyl - Precursor for acetoacetanilides and pyrimidines.
- Enhanced solubility in organic solvents.
Ethyl 4-methyl-3-oxopentanoate Ethyl - Used in triazole-based Wnt/β-catenin inhibitors.
- Reacts with amines under basic conditions.
tert-Butyl 4-methyl-3-oxopentanoate tert-Butyl - Discontinued commercial availability.
- Potential as a protecting group due to steric bulk.
Methyl 4-methyl-3-oxopentanoate Methyl - Direct precursor for ketene dithioacetals.
- High reactivity in nucleophilic substitutions.
Cyclohexyl 4-methyl-3-oxopentanoate Cyclohexyl - Intermediate in natural product synthesis (e.g., Chrolactomycin).
- Moderate stability in acidic conditions.

Key Findings:

Reactivity Trends: Ethyl and Methyl Esters: Exhibit higher reactivity in condensation reactions due to smaller ester groups, facilitating nucleophilic attack (e.g., formation of triazole derivatives in ). Benzyl Ester: The benzyl group enhances lipophilicity, making it advantageous for reactions requiring organic-phase solubility. However, it requires hydrogenolysis for deprotection, unlike tert-butyl esters, which are acid-labile (). tert-Butyl Ester: While discontinued commercially, its steric bulk reduces unwanted side reactions in multi-step syntheses ().

Applications in Drug Discovery: Ethyl 4-methyl-3-oxopentanoate is critical in synthesizing Wnt/β-catenin inhibitors, which modulate glucose and lipid metabolism (). Benzyl derivatives are pivotal in constructing pyrimidine scaffolds, which have broad pharmacological relevance ().

Stability and Handling :

  • Methyl and ethyl esters are prone to hydrolysis under acidic or basic conditions, whereas cyclohexyl and tert-butyl analogs show greater stability ().
  • Benzyl esters require inert storage conditions to prevent premature deprotection ().

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